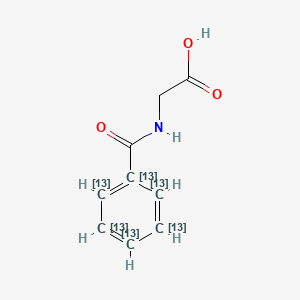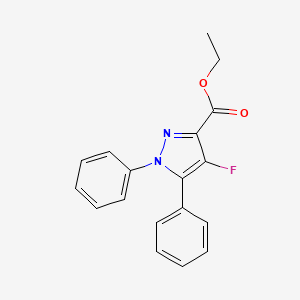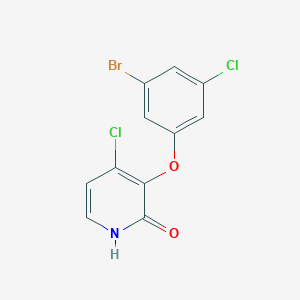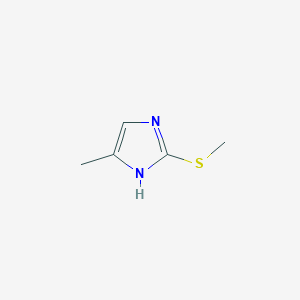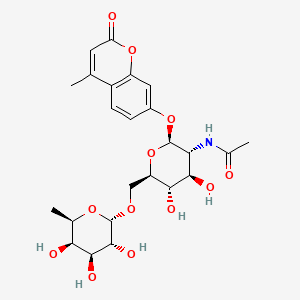
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a synthetic compound used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable in various assays to study enzyme activity, particularly glycosidases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves multiple steps:
Glycosylation: The initial step involves the glycosylation of 4-methylumbelliferone with a protected glucosamine derivative.
Deprotection: The protective groups are then removed under specific conditions to yield the desired compound.
Fucosylation: The final step involves the addition of the fucose moiety to the glucosamine derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve:
Batch Processing: Large-scale reactors are used to carry out the glycosylation and fucosylation reactions.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside undergoes several types of reactions:
Hydrolysis: Enzymatic hydrolysis by glycosidases releases 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: These reactions can modify the functional groups on the glucosamine and fucose moieties.
Common Reagents and Conditions
Enzymes: Glycosidases are the primary reagents used for hydrolysis.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is commonly used for reduction reactions.
Major Products
4-Methylumbelliferone: The primary product of enzymatic hydrolysis.
Modified Sugars: Products of oxidation and reduction reactions on the sugar moieties.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has several applications in scientific research:
Enzyme Assays: Used to study the activity of glycosidases.
Disease Research: Helps in understanding lysosomal storage diseases where glycosidase activity is impaired.
Drug Development: Used in screening for inhibitors of glycosidases, which can be potential therapeutic agents.
Mecanismo De Acción
The compound acts as a substrate for glycosidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl beta-D-glucopyranoside: Lacks the fucose and acetamido groups.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Similar but lacks the fucose moiety.
Uniqueness
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of both fucose and acetamido groups, which make it a more specific substrate for certain glycosidases. This specificity is valuable in distinguishing between different enzyme activities in complex biological samples.
Propiedades
Fórmula molecular |
C24H31NO12 |
|---|---|
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H31NO12/c1-9-6-16(27)36-14-7-12(4-5-13(9)14)35-23-17(25-11(3)26)20(30)19(29)15(37-23)8-33-24-22(32)21(31)18(28)10(2)34-24/h4-7,10,15,17-24,28-32H,8H2,1-3H3,(H,25,26)/t10-,15-,17-,18+,19-,20-,21+,22-,23-,24+/m1/s1 |
Clave InChI |
KKZOKSDCKDMVCI-SXOGCKKXSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
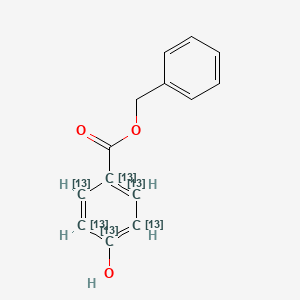
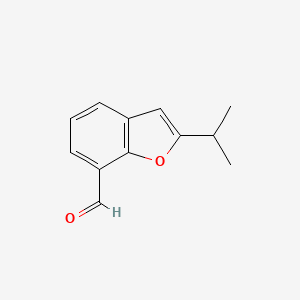
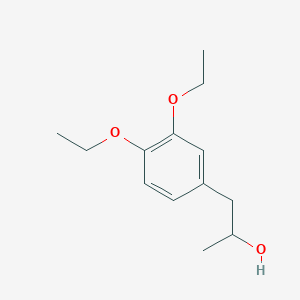
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)

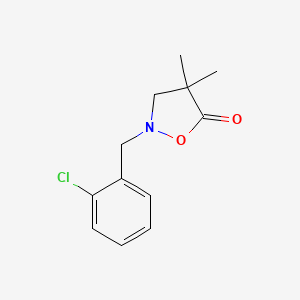
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
